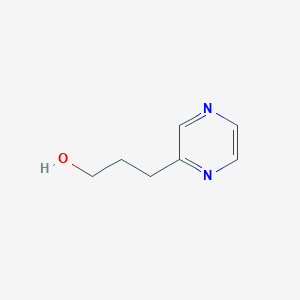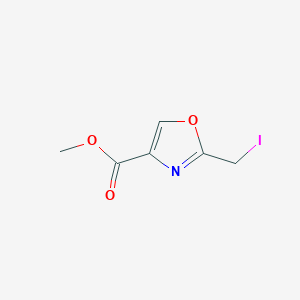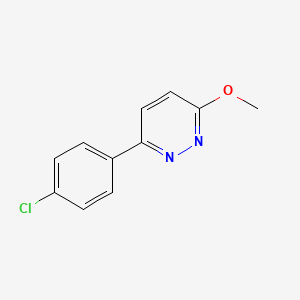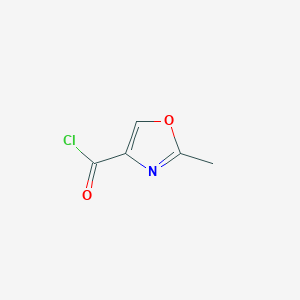
2-Methyl-1,3-oxazole-4-carbonyl chloride
Vue d'ensemble
Description
“2-Methyl-1,3-oxazole-4-carbonyl chloride” is a chemical compound with the CAS Number: 62348-22-5 . It has a molecular weight of 145.54 and its IUPAC name is 2-methyl-1,3-oxazole-4-carbonyl chloride .
Synthesis Analysis
The synthesis of oxazole derivatives has been a topic of interest in organic chemistry . The Van Leusen Oxazole Synthesis is one of the most common methods for preparing oxazole-based compounds . This method involves the reaction of tosylmethylisocyanides (TosMICs) with various aldehydes .
Molecular Structure Analysis
The oxazole ring, which is a five-membered heterocyclic ring, contains one nitrogen atom and one oxygen atom . The structure of oxazole derivatives allows for various weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole, and pi-pi bond .
Chemical Reactions Analysis
Oxazole compounds can undergo various chemical reactions. For instance, direct arylation of oxazoles can be achieved with high regioselectivity at both C-5 and C-2 positions . Additionally, oxazoles can be synthesized from easily available arylacetylenes and α-amino acids in the presence of Cu (NO 3) 2 •3H 2 O and iodine .
Applications De Recherche Scientifique
Synthetic Strategies of Benzoxazoles
“2-Methyl-1,3-oxazole-4-carbonyl chloride” can be used as a starting material for different mechanistic approaches in drug discovery . It exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts has been summarized .
Magnetically Recoverable Catalysts
The compound can be used in the development of efficient and ecofriendly catalytic systems for the preparation of thiazole derivatives . Magnetic nanoparticles not only have high stability, but also their surface can be easily modified and an efficient catalyst can be prepared from this method . A series of magnetic nanocatalysts were reported for the synthesis of various derivatives of oxazoles .
Anti-Cancer Activity
The 1,3,4-oxadiazole ring, which is similar to the 1,3-oxazole ring in “2-Methyl-1,3-oxazole-4-carbonyl chloride”, acts as a bioisosteres for carbonyl containing compounds such as esters, amides and carbamates . The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-cancer .
Anti-Microbial Activity
The 1,3-oxazole ring is used as a significant part of the pharmacophore which is capable of binding to a ligand . Oxazole derivatives have been shown to exhibit a broad range of pharmacological properties, including antibacterial and antifungal activities .
Anti-Inflammatory Effects
The 1,3-oxazole ring is a common structural motif found in many drugs and bioactive molecules . Some examples of drugs that contain an oxazole ring include oxaprozin, an anti-inflammatory drug .
Anti-Oxidant Effects
The 1,3-oxazole ring exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-oxidant .
Mécanisme D'action
Target of Action
Oxazoles, the class of compounds to which it belongs, are known to be versatile intermediates and pharmaceutical building blocks . They are used in the synthesis of various compounds, including those that target human protease activated receptor 2 .
Mode of Action
Oxazoles are known to interact with their targets through various chemical reactions, including pd-catalyzed decarboxylative c-h cross-coupling .
Biochemical Pathways
Oxazoles are known to be involved in a variety of synthetic procedures and have physiological and industrial significance .
Result of Action
Oxazoles are known to be used in the synthesis of various compounds with biological activities .
Orientations Futures
Oxazole-based molecules have received attention from researchers globally due to their broad biological activities . The important information presented in the research will work as an impetus for new views in the pursuit for rational design of more biologically active and less toxic derivatives of oxazoles as medicinal agents .
Propriétés
IUPAC Name |
2-methyl-1,3-oxazole-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO2/c1-3-7-4(2-9-3)5(6)8/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDIQNAAPRZTZRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10562689 | |
| Record name | 2-Methyl-1,3-oxazole-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10562689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1,3-oxazole-4-carbonyl chloride | |
CAS RN |
62348-22-5 | |
| Record name | 2-Methyl-4-oxazolecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62348-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-1,3-oxazole-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10562689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







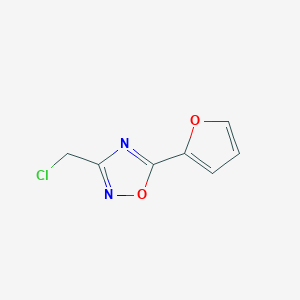
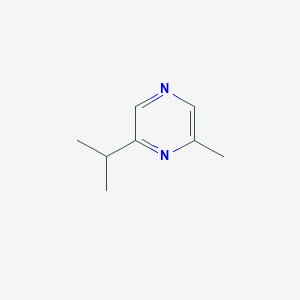
![1H-Pyrazolo[3,4-c]pyridazin-3(2H)-one](/img/structure/B1627449.png)
